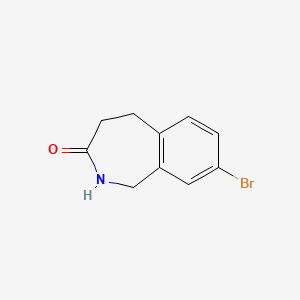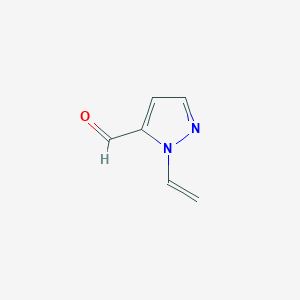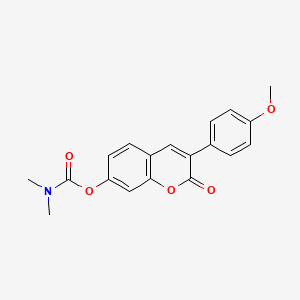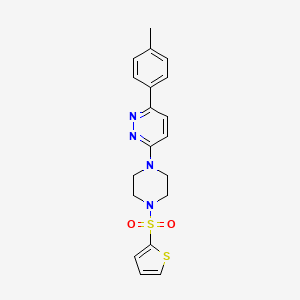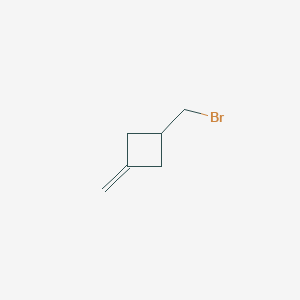
1-(Bromomethyl)-3-methylenecyclobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Bromomethyl)-3-methylenecyclobutane is an organic compound characterized by a bromomethyl group attached to a cyclobutane ring with a methylene group
准备方法
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-methylenecyclobutane can be synthesized through several methods. One common approach involves the bromination of 3-methylenecyclobutanol using hydrobromic acid (HBr) in the presence of a suitable solvent such as dichloromethane. The reaction typically requires controlled temperatures to ensure the selective formation of the bromomethyl derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and reactant concentrations, ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions: 1-(Bromomethyl)-3-methylenecyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 3-methylenecyclobutanol.
Addition Reactions: The methylene group can participate in addition reactions with electrophiles, forming more complex cyclobutane derivatives.
Elimination Reactions: Under certain conditions, the bromomethyl group can be eliminated, resulting in the formation of cyclobutene derivatives.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, amines, and thiols are common nucleophiles used in substitution reactions.
Electrophiles: Halogens, acids, and other electrophilic reagents are used in addition reactions.
Catalysts: Lewis acids such as aluminum chloride (AlCl3) can be used to facilitate certain reactions.
Major Products:
Substitution Products: 3-Methylenecyclobutanol and its derivatives.
Addition Products: Various cyclobutane derivatives with added functional groups.
Elimination Products: Cyclobutene and its derivatives.
科学研究应用
1-(Bromomethyl)-3-methylenecyclobutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 1-(Bromomethyl)-3-methylenecyclobutane involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with nucleophilic sites on enzymes and receptors, leading to the formation of covalent bonds.
Pathways Involved: The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds and the modification of biological molecules.
相似化合物的比较
1-(Bromomethyl)-3-methylenecyclobutane can be compared with other similar compounds, such as:
Benzyl Bromide: Both compounds contain a bromomethyl group, but benzyl bromide has a benzene ring instead of a cyclobutane ring.
1-(Bromomethyl)naphthalene: This compound also contains a bromomethyl group but is attached to a naphthalene ring, making it structurally different from this compound.
Bromomethyl Acetate: This compound has a bromomethyl group attached to an acetate group, differing significantly in structure and reactivity.
Uniqueness: this compound is unique due to its cyclobutane ring structure, which imparts distinct chemical properties and reactivity compared to other bromomethyl compounds. Its ability to undergo a variety of chemical reactions makes it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
1-(bromomethyl)-3-methylidenecyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br/c1-5-2-6(3-5)4-7/h6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVUHYPOWFGJKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3Z,9Z)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one](/img/structure/B2721024.png)
![2-Ethoxy-5-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)pyridine](/img/structure/B2721025.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyridazine-3-carboxamide](/img/structure/B2721028.png)

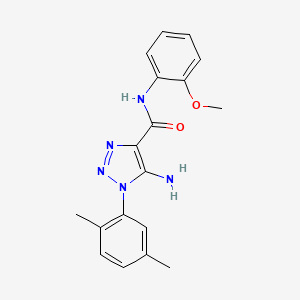
![({1-Methyl-2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B2721033.png)
![(E)-6-(tert-butyl)-8-((4-hydroxy-3-methoxybenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2721036.png)
![N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2721037.png)
![{1-[2-(Methylsulfanyl)pyridine-4-carbonyl]pyrrolidin-2-yl}methanol](/img/structure/B2721038.png)
